![molecular formula C17H23N3O6 B1421064 Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate CAS No. 1242268-23-0](/img/structure/B1421064.png)
Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate
Overview
Description
“Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also has a nitro group (-NO2), a carbonyl group (C=O), and a tert-butoxy group (tert-C4H9O-) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the nitro group, and the attachment of the tert-butoxy carbonyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, nitro group, and tert-butoxy carbonyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group could potentially undergo reduction reactions, and the carbonyl group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, and the pyrrolidine ring could influence its solubility in different solvents .Scientific Research Applications
Synthesis of β-Hydroxy Acid Derivatives
This compound is utilized in the synthesis of β-hydroxy acid derivatives, which are valuable intermediates in organic synthesis. These structures are present in various natural products and have significant chemical and medicinal properties . For example, they can be used to synthesize erythro and threo isomers by reduction and inversion methods, respectively, with applications in large-scale synthesis due to cost-effectiveness and excellent yields .
Development of Biomedical Polymers
The amino acid derivative nature of this compound makes it suitable for the preparation of new biomedical polymers that have serine and threonine side groups. These polymers have potential applications in biomedicine, particularly in drug delivery systems and tissue engineering .
Chemical Synthesis and Chromatography
In the field of chemical synthesis and chromatography, Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate serves as a reagent for various synthetic pathways. It’s used to create complex molecules with high purity, which are essential in pharmaceutical research and development .
Neurological Disorder Research
The unique chemical structure of this compound allows researchers to explore new avenues for addressing neurological disorders. Its role in the synthesis of molecules that interact with the central nervous system could lead to breakthroughs in the treatment of these conditions .
Metabolic Disease Studies
Due to its reactivity and selectivity, this compound is also used in metabolic disease studies. It can be part of the synthesis of molecules that play a role in human metabolism, potentially leading to new treatments for metabolic disorders .
Analytical Research
In analytical research, this compound is used for thin-layer chromatography (TLC) analyses. It helps in the visualization of chemical substances under UV light or by exposure to vaporized iodine, which is crucial for the identification and quantification of compounds in various samples .
Mechanism of Action
Mode of Action
Given its structural similarity to certain amino acid derivatives , it may interact with biological targets in a similar manner. Amino acid derivatives often act as ligands for various receptors or enzymes, modulating their activity and resulting in various physiological changes.
Biochemical Pathways
Amino acid derivatives are known to play key roles in various biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . The compound’s impact on these pathways would depend on its specific targets and mode of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)18-11-7-8-19(10-11)14-6-5-12(20(23)24)9-13(14)15(21)25-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPUKPJVMBHDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132515 | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1242268-23-0 | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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